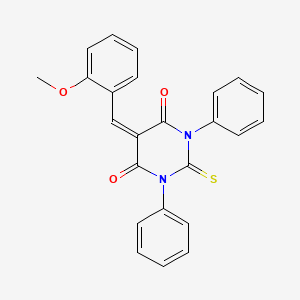
5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a methoxybenzylidene group attached to a diphenyl-thioxo-dihydro-pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. The reaction conditions often include the use of a weakly basic amine as a catalyst. For instance, the condensation of 2-methoxybenzaldehyde with thiobarbituric acid in ethanol using piperidine as a base can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share structural similarities with 5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione and have been studied for their bioactive properties.
Thiazolidinediones: These compounds are known for their use in treating type 2 diabetes and have structural similarities with the thioxopyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions. Its methoxybenzylidene group and thioxo-dihydro-pyrimidine core provide a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C24H18N2O3S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
5-[(2-methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H18N2O3S/c1-29-21-15-9-8-10-17(21)16-20-22(27)25(18-11-4-2-5-12-18)24(30)26(23(20)28)19-13-6-3-7-14-19/h2-16H,1H3 |
Clé InChI |
MYKSZEAUGWDCAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


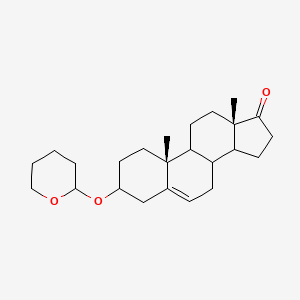
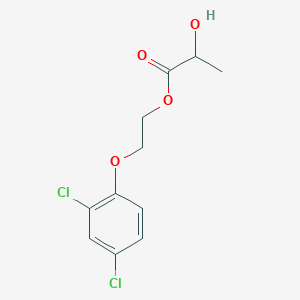
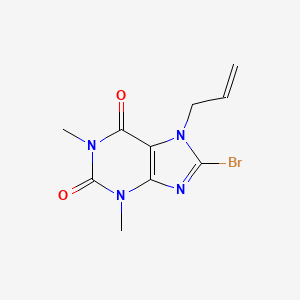
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077828.png)
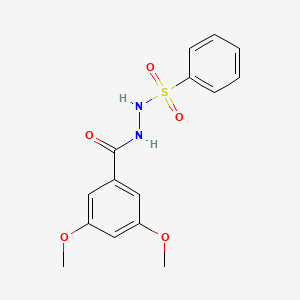
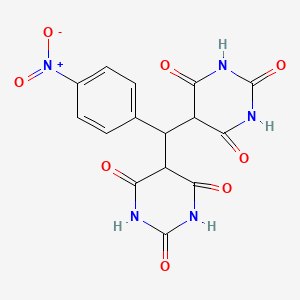
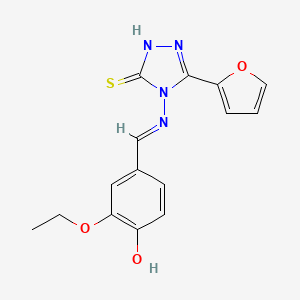
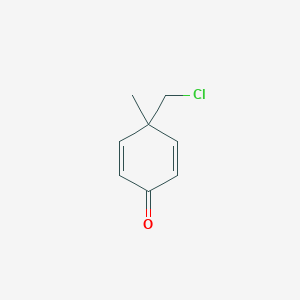
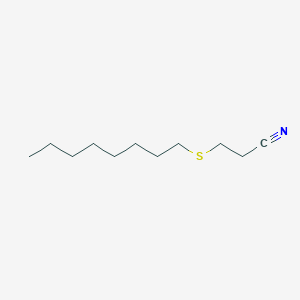

![(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B15077873.png)
![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077898.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15077899.png)
